Product packaging for AMP-acrylate(Cat. No.:)

AMP-acrylate

Cat. No.: B1192205
M. Wt: 401.27
InChI Key: LCUQRIFDXGAFLM-HPWZHBRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Perspectives on Nucleotide Analog Synthesis and Enzyme Inhibition

The development of nucleotide analogs as therapeutic agents and research tools has a rich history, dating back to the mid-20th century. In 1964, the synthesis of zidovudine (B1683550) (AZT), an analog of thymidine, marked a significant milestone. wikipedia.org The replacement of the 3'-hydroxyl group with an azido (B1232118) group in zidovudine prevents the formation of the phosphodiester bond necessary for DNA chain elongation, making it a potent inhibitor of viral replication. wikipedia.org This concept of modifying the sugar moiety, the phosphate (B84403) backbone, or the heterocyclic base of nucleotides has been a cornerstone of drug discovery, particularly in the development of antiviral and anticancer agents. researchgate.netrsc.org

The discovery of the human immunodeficiency virus (HIV) in the early 1980s spurred further research into nucleotide analogs as inhibitors of the viral enzyme, reverse transcriptase. wikipedia.orgrsc.org This led to the development of a class of drugs known as nucleoside reverse-transcriptase inhibitors (NRTIs), which includes compounds like zalcitabine (B1682364) and didanosine. wikipedia.org These analogs, once incorporated into the growing DNA chain, act as terminators, halting viral replication. wikipedia.org The success of these early nucleotide analogs laid the groundwork for the design of more sophisticated and specific enzyme inhibitors, including those that employ covalent modification strategies.

The Biological Significance of DEAD-box Proteins and RNA Helicases

DEAD-box proteins are a large and highly conserved family of enzymes that play crucial roles in virtually all aspects of RNA metabolism. plos.orgwikipedia.orgfrontiersin.org The family is named after the conserved Asp-Glu-Ala-Asp (D-E-A-D) amino acid sequence found in their ATP-binding site. plos.org These proteins are classified as RNA helicases, which are molecular motors that utilize the energy from ATP hydrolysis to unwind RNA duplexes and remodel RNA-protein complexes (RNPs). researchgate.nettandfonline.com

The functions of DEAD-box proteins are diverse and essential for cellular life, encompassing processes such as:

Transcription and Splicing: They are involved in the synthesis of messenger RNA (mRNA) from a DNA template and the subsequent removal of non-coding introns. wikipedia.org

Ribosome Biogenesis: They play a critical role in the assembly of ribosomes, the cellular machinery responsible for protein synthesis. wikipedia.org

Translation: They facilitate the initiation of protein synthesis by resolving complex RNA structures in mRNA. nih.gov

RNA Export and Decay: They are involved in the transport of mRNA from the nucleus to the cytoplasm and in the degradation of RNA molecules. wikipedia.org

Given their central role in gene expression, the dysregulation of DEAD-box proteins has been implicated in a variety of diseases, including cancer and viral infections. nih.govnih.gov This makes them attractive targets for the development of therapeutic inhibitors. nih.govnih.gov

Conceptual Framework of Electrophile-Sensitive Enzyme Inhibitors

The development of electrophile-sensitive enzyme inhibitors represents a chemical genetic strategy for the specific and covalent inactivation of target proteins. nih.govpnas.org This approach involves engineering a target enzyme to contain a uniquely reactive amino acid, typically a cysteine, within its active site. nih.govpnas.org This engineered cysteine can then be specifically targeted by a small molecule inhibitor that contains a complementary electrophilic group, such as an acrylate (B77674). nih.gov

The key advantage of this strategy is the high degree of specificity that can be achieved. pnas.org The covalent bond formation between the inhibitor and the engineered enzyme leads to irreversible inhibition, providing a powerful tool for studying the function of a specific enzyme within a complex cellular environment. nih.gov This method has been successfully applied to various enzyme families, including protein kinases, to dissect their roles in cellular signaling pathways. pnas.org The design of such inhibitors often involves modifying a known ligand of the target enzyme to include an electrophilic "warhead" that can react with the engineered cysteine. nsf.gov

Overview of Current Research Trajectories for AMP-acrylate Analogs

Current research on this compound and its analogs is primarily focused on their use as chemical probes to study the function of DEAD-box proteins. nih.govoup.com Scientists are working to develop a suite of these inhibitors with varying reactivity and selectivity to target different members of the DEAD-box protein family. oup.com

One area of investigation involves modifying the structure of this compound to improve its properties. For instance, researchers have synthesized derivatives like AMP-methacrylate, AMP-crotonate, and AMP-acrylamide and evaluated their reactivity with engineered DEAD-box proteins. oup.comresearchgate.net Another approach has been to create acyclic nucleotide analogs, such as adefovir-acrylate, which have also shown the ability to label electrophile-sensitive DEAD-box proteins. oup.comresearchgate.net

A significant challenge that researchers are addressing is the cell permeability of these compounds, as the current this compound inhibitors are generally unable to cross the plasma membrane, limiting their use in live-cell studies. researchgate.net Future work will likely focus on developing cell-permeable versions of these inhibitors to enable the study of DEAD-box protein function in a more native cellular context. The development of these specific inhibitors holds promise for dissecting the complex roles of DEAD-box proteins in both normal physiology and disease. nih.gov

Interactive Data Tables

Table 1: Properties of this compound

PropertyValueSource
IUPAC Name Acrylic (((2R,3S,4R,5S)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphoric) anhydride (B1165640) medkoo.com
Molecular Formula C13H16N5O8P medkoo.com
Molecular Weight 401.27 g/mol medkoo.com
Appearance Solid powder medkoo.com
Primary Function Inhibitor of electrophile-sensitive DEAD-box proteins medkoo.comnih.gov

Table 2: Reactivity of this compound Derivatives with DDX3 ES

CompoundReactivitySource
This compound Complete adduct formation within 5 min at 5 µM oup.com
AMP-methacrylate Reduced rate of reactivity compared to this compound oup.comresearchgate.net
AMP-crotonate Reduced rate of reactivity compared to this compound oup.comresearchgate.net
AMP-acrylamide Reduced rate of reactivity compared to this compound oup.comresearchgate.net
Adefovir-acrylate Slightly reduced kinetics of labeling compared to this compound oup.comresearchgate.net

Properties

Molecular Formula

C13H16N5O8P

Molecular Weight

401.27

IUPAC Name

Acrylic (((2R,3S,4R,5S)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphoric) anhydride

InChI

InChI=1S/C13H16N5O8P/c1-2-7(19)26-27(22,23)24-3-6-9(20)10(21)13(25-6)18-5-17-8-11(14)15-4-16-12(8)18/h2,4-6,9-10,13,20-21H,1,3H2,(H,22,23)(H2,14,15,16)/t6-,9-,10-,13+/m1/s1

InChI Key

LCUQRIFDXGAFLM-HPWZHBRHSA-N

SMILES

NC1=NC=NC2=C1N=CN2[C@H]3O[C@H](COP(OC(C=C)=O)(O)=O)[C@@H](O)[C@H]3O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AMP-acrylate;  AMPacrylate;  AMP acrylate

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Adenosine Monophosphate Acrylate

Strategies for Phosphoryl Acrylate (B77674) Bond Formation

The creation of the phosphoryl acrylate linkage is the central challenge in synthesizing AMP-acrylate. This bond is typically a mixed anhydride (B1165640) of phosphoric acid and acrylic acid, which requires specific activation and coupling methodologies.

Direct Esterification and Anhydride Synthesis Approaches

Direct esterification of adenosine (B11128) monophosphate with acrylic acid is a potential route, though it presents challenges due to the need for harsh conditions that can be detrimental to the sensitive adenosine molecule. scribd.comgoogle.comchemra.com A more common and controlled approach involves the use of acrylic anhydride. lookchem.comgoogle.com This method allows for the reaction to proceed under milder conditions, thereby preserving the integrity of the nucleotide. The synthesis of acrylic anhydride itself can be achieved by reacting acrylic acid with a dehydrating agent or through other specialized synthetic routes. lookchem.comchemicalbook.com

Another strategy involves the activation of the phosphate (B84403) group of AMP, making it more susceptible to nucleophilic attack by an acrylate species. This can be accomplished by converting the phosphate into a more reactive intermediate, such as a phosphoryl chloride or an imidazolide (B1226674) derivative. nih.gov

Coupling Reagent Selection and Optimization

The formation of the phosphoryl acrylate bond often necessitates the use of coupling reagents to facilitate the reaction between the phosphate of AMP and the carboxyl group of acrylic acid. jpt.comgrowingscience.com These reagents activate the carboxylic acid, making it a better electrophile for the phosphate nucleophile.

Common classes of coupling reagents that have been employed in similar bioconjugation reactions include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. jpt.comresearchgate.net They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the phosphate.

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are known for their high coupling efficiency and reduced side reactions. jpt.comresearchgate.netresearchgate.net

Uronium Salts: Reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective activators of carboxylic acids. growingscience.comresearchgate.netresearchgate.net

Optimization of the coupling reaction involves careful selection of the reagent, solvent, temperature, and reaction time to maximize the yield of this compound while minimizing the formation of byproducts. The choice of an appropriate base, such as N,N-Diisopropylethylamine (DIPEA), is also crucial for the reaction's success. growingscience.com

Table 1: Common Coupling Reagents for Acylation Reactions

Reagent ClassExample ReagentsKey Features
CarbodiimidesDCC, EDCWidely used, can lead to racemization without additives. jpt.comresearchgate.net
Phosphonium SaltsBOP, PyBOPHigh efficiency, lower risk of racemization. jpt.comresearchgate.netresearchgate.net
Uronium SaltsHATU, HBTUExcellent efficiency, low side-product formation. growingscience.comresearchgate.netresearchgate.net

Protection-Deprotection Strategies for Adenosine Moieties

The adenosine molecule contains several functional groups, including the amino group on the adenine (B156593) base and the hydroxyl groups on the ribose sugar, that can interfere with the desired phosphorylation reaction. Therefore, a robust protection-deprotection strategy is essential. mdpi.com

The primary amino group of adenine is typically protected to prevent its acylation. Common protecting groups for this purpose include benzoyl (Bz) or other acyl groups. The hydroxyl groups of the ribose moiety are also often protected, for instance, as acetyl (Ac) or silyl (B83357) ethers, to prevent side reactions. mdpi.comroyalsocietypublishing.org

The selection of protecting groups is dictated by their stability under the reaction conditions for phosphoryl acrylate bond formation and the ease of their subsequent removal without cleaving the newly formed anhydride linkage. mdpi.com For example, acetyl groups can be removed under mild basic conditions, while silyl ethers are typically cleaved with fluoride (B91410) reagents. The development of orthogonal protecting group strategies, where different protecting groups can be removed selectively under distinct conditions, is a key aspect of a successful synthesis. mdpi.com

Spectroscopic and Chromatographic Methods for Synthetic Intermediate and Product Verification

Confirming the successful synthesis of this compound and its precursors requires a combination of powerful analytical techniques.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. researchgate.netresearchgate.netrwth-aachen.de

¹H NMR: This technique provides information about the number and chemical environment of protons in the molecule. The disappearance of the vinyl proton signals of acrylic acid and the appearance of new signals corresponding to the this compound structure would be indicative of a successful reaction. researchgate.netresearchgate.netchemicalbook.com Specific shifts for the protons on the adenine ring and the ribose sugar can confirm the integrity of the adenosine moiety. rsc.org

³¹P NMR: This is particularly crucial for verifying the formation of the phosphoryl acrylate bond. The chemical shift of the phosphorus atom in this compound will be distinct from that of the starting AMP, providing direct evidence of the new bond. rsc.org

¹³C NMR: This technique provides information about the carbon skeleton of the molecule, further confirming the structure.

2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between different atoms within the molecule, providing unambiguous structural assignment.

Table 2: Representative NMR Data for Acrylate and Adenosine Moieties

NucleusMoietyTypical Chemical Shift (ppm)Information Provided
¹HAcrylate vinyl protons5.7 - 6.1Confirmation of acrylate incorporation. researchgate.net
¹HAdenine ring protons~8.0 - 8.5Integrity of the nucleobase. rsc.org
¹HRibose anomeric proton~6.1Integrity of the glycosidic bond. rsc.org
³¹PPhosphateVaries significantly upon derivatizationDirect evidence of phosphoryl acrylate bond formation. rsc.org

Molecular Mechanisms and Biochemical Impact of Amp Acrylate Inhibition

Kinetic Characterization of DEAD-box Protein Inhibition

The inhibitory action of AMP-acrylate against ES-DEAD-box proteins is characterized by rapid and potent kinetics, which is fundamental to its utility as a research tool. nih.gov

While classical inhibitory constants like IC50 are standard for reversible inhibitors, the irreversible nature of this compound's interaction with ES-DEAD-box proteins necessitates a different characterization of its potency. The effectiveness of inhibition is demonstrated through dose-dependent assays and direct measurement of covalent modification.

Research shows that this compound significantly reduces the RNA duplex unwinding activity of ES-DDX3, with inhibition being dose-dependent down to equimolar concentrations of the inhibitor and the enzyme. researchgate.netoup.com At a concentration of 12.5 µM, this compound causes a significant reduction in the duplex unwinding activity of ES-DDX3. nih.govresearchgate.net In contrast, the wild-type (WT) DDX3 enzyme shows no significant inhibition even at concentrations up to 50 µM. nih.govresearchgate.netoup.com The covalent modification of ES-DDX3 is remarkably efficient; treatment with 5 µM this compound leads to complete adduct formation within five minutes. researchgate.net This high rate of reactivity suggests that the inhibitor and the engineered cysteine are optimally positioned within the ATP-binding site. nih.gov

Target ProteinInhibitorConcentrationObserved EffectSource
ES-DDX3 (S228C)This compound5 µMComplete covalent adduct formation within 5 minutes. researchgate.net
ES-DDX3 (S228C)This compound12.5 µM - 50 µMDose-dependent inhibition of RNA duplex unwinding. researchgate.netoup.com
WT-DDX3This compoundUp to 50 µMNo appreciable inhibition of RNA duplex unwinding. nih.govresearchgate.netoup.com
ES-Dbp2 (S161C)This compoundNot specifiedReduced RNA duplex unwinding activity. researchgate.net
WT-Dbp2This compoundNot specifiedUnaffected RNA duplex unwinding activity. researchgate.net

The inhibitory mechanism of this compound is a specialized form of irreversible inhibition that does not fit neatly into the classical reversible models of competitive, non-competitive, or uncompetitive inhibition. ucl.ac.uk The process is best described as a two-step mechanism characteristic of affinity labeling.

The interaction between this compound and ES-DEAD-box proteins is definitively irreversible. researchgate.net The formation of a covalent bond between the inhibitor and the enzyme is a permanent modification. ucl.ac.uk This has been confirmed through direct biochemical methods, including whole protein mass spectrometry, which detects the formation of a covalent adduct between ES-DDX3 and this compound. researchgate.net Further structural evidence comes from X-ray crystallography of an ES-DDX3 mutant bound to the related compound AMP-acrylamide, which clearly shows the covalent linkage to the engineered cysteine-228 residue. researchgate.netnih.gov This irreversible binding strongly antagonizes the active, closed conformation of the enzyme. researchgate.netnih.gov

Elucidation of Inhibition Type (Competitive, Non-competitive, Uncompetitive)

Specificity and Selectivity Profiling Across DEAD-box Protein Family Members

A critical feature of this compound as a chemical probe is its high degree of specificity for the engineered target protein, minimizing effects on other related and unrelated proteins. nih.gov

This compound exhibits profound differential inhibition that is strictly dependent on the presence of the engineered cysteine mutation. It potently inhibits ES-DEAD-box proteins while having virtually no effect on their wild-type orthologs or paralogs. nih.govoup.com For example, this compound effectively inhibits the RNA unwinding activity of human ES-DDX3 and the yeast ortholog ES-Dbp2. researchgate.net In stark contrast, their respective wild-type versions, WT-DDX3 and WT-Dbp2, are unaffected by the compound. researchgate.netoup.com

The selectivity of this compound extends to proteins outside the DEAD-box family, including other ATP-binding proteins. nih.gov To evaluate off-target potential, the reactivity of this compound was tested against other proteins that bind ATP.

The kinase v-Src and the RNA helicase RIG-I, a protein closely related to the DEAD-box family that natively contains a cysteine in its P-loop, were examined. nih.gov Both proteins showed only slow modification by this compound, with less than 50% modification occurring after one hour of incubation. researchgate.netoup.com This demonstrates that this compound does not indiscriminately modify ATP-binding proteins. researchgate.netoup.com Furthermore, experiments using competitive probes in yeast lysates showed that this compound specifically targets ES-DEAD-box proteins without broadly reacting with other endogenous cysteines in the proteome. researchgate.netnih.gov The rapid kinetics of its reaction with the intended ES-target helps to mitigate off-target effects, as little to no pre-incubation time is needed. nih.govresearchgate.net

Protein TargetProtein FamilyKey FeatureReactivity with this compoundSource
ES-DDX3DEAD-box HelicaseEngineered P-loop CysteineHigh; rapid and complete covalent modification. researchgate.net
WT-DDX3DEAD-box HelicaseNo P-loop CysteineNone detected. researchgate.netoup.com
ES-Dbp2DEAD-box HelicaseEngineered P-loop CysteineInhibited. researchgate.net
RIG-IRLR HelicaseNative P-loop CysteineSlow modification. researchgate.netnih.govoup.com
v-SrcKinaseATP-binding proteinSlow modification. researchgate.netnih.govoup.com
Yeast ProteomeVariousEndogenous CysteinesNo broad reactivity observed. researchgate.netnih.gov

Differential Inhibition Across Orthologous and Paralogous DEAD-box Proteins

Structural Basis of this compound Recognition and Binding

The inhibitory action of this compound is rooted in its ability to be specifically recognized by the ATP-binding pocket of an engineered DEAD-box protein, leading to subsequent covalent modification. The design of this compound leverages the natural affinity of the adenosine (B11128) monophosphate (AMP) moiety for the nucleotide-binding site, which effectively guides the reactive acrylate (B77674) "warhead" into close proximity with a strategically introduced nucleophile. nih.gov

The specific targeting of this compound is achieved by engineering a cysteine residue into the active site of the target protein, creating an electrophile-sensitive (ES) variant. researchgate.net In wild-type DEAD-box proteins, the P-loop (or Walker A motif), a critical structure for binding the phosphate (B84403) groups of ATP, typically lacks a reactive cysteine. nih.gov The ES strategy involves mutating a residue of low conservation within this P-loop to a cysteine. researchgate.net

For example, in studies involving the human DEAD-box protein DDX3, the serine at position 228 (S228) was mutated to a cysteine (S228C) to create DDX3ES. oup.comresearchgate.net This engineered cysteine is the key binding residue, acting as a potent nucleophile that is perfectly positioned to attack the electrophilic acrylate of the inhibitor once it is bound in the active site. oup.comresearchgate.net The initial, non-covalent binding is driven by the interactions between the AMP portion of the inhibitor and the conserved residues of the ATP-binding pocket that normally recognize adenosine. nih.govnih.gov

Further studies have identified a secondary residue that participates in a subsequent modification step. After the initial covalent adduct is formed at the engineered cysteine, a nearby lysine (B10760008) residue (K230 in DDX3) can act as a nucleophile in an intramolecular reaction. nih.govoup.com

Table 1: Key Amino Acid Residues in DDX3ES Involved in this compound Interaction

ResidueRole in InteractionType of Interaction
Cysteine-228 (Engineered) Primary nucleophile for covalent bond formation.Covalent (Michael Addition)
Lysine-230 Secondary nucleophile in adduct rearrangement.Covalent (Acyl Substitution)
P-loop Residues Bind the phosphate group of this compound, positioning the inhibitor.Non-covalent (Electrostatic)

This mechanism highlights an allosteric effect, where modification at one point in the active site (C228) induces conformational changes in an adjacent functional motif (the P-loop) that regulates the enzyme's catalytic cycle. google.combiorxiv.org Differential scanning fluorimetry experiments have confirmed that the binding of this compound stabilizes the ES protein, consistent with the formation of a stable covalent adduct within the nucleotide-binding site. nih.govresearchgate.net

Identification of Key Binding Residues within DEAD-box Protein Active Sites

Electrophilic Reactivity and Covalent Adduct Formation

This compound is designed as an irreversible inhibitor that forms a stable covalent bond with its target. medkoo.com The molecule itself consists of an AMP targeting group linked via a phosphoester bond to a cysteine-reactive Michael acceptor, the acrylate group. escholarship.orgresearchgate.net This design ensures that the reaction is highly specific to the ES protein and does not occur with the wild-type enzyme, which lacks the strategically placed cysteine. oup.com

Mass spectrometry analysis has shown that this compound reacts rapidly and with a 1:1 stoichiometry with its target ES protein. acs.org Studies using a truncated version of DDX3ES demonstrated that treatment with equimolar concentrations of this compound and the protein leads to complete and stoichiometric adduct formation. oup.comresearchgate.net This efficient, one-to-one modification underscores the high reactivity and specificity of the inhibitor for the engineered active site. oup.comresearchgate.net The reaction is robust, with complete modification observed within minutes at low micromolar concentrations of the inhibitor. researchgate.net

Table 2: Stoichiometry of this compound Modification of DDX3ES

ReactantStoichiometric RatioOutcomeAnalytical Method
This compound1Complete and rapid covalent modification.Whole Protein Mass Spectrometry
DDX3ES Protein1Complete and rapid covalent modification.Whole Protein Mass Spectrometry

Proteomic methods, primarily whole-protein mass spectrometry, have been instrumental in identifying the specific amino acid residues modified by this compound. nih.gov The initial reaction is the covalent modification of the engineered cysteine residue (e.g., C228 in DDX3ES) via a Michael addition reaction, resulting in a mass increase corresponding to the full this compound adduct (+401 Da). nih.govresearchgate.net

Interestingly, mass spectrometry revealed a two-step reaction mechanism. Following the rapid initial modification of the cysteine, a second, slower intramolecular reaction occurs. This second step involves the nucleophilic attack of a nearby lysine residue (K230 in DDX3ES) on the acyl-phosphate bond of the tethered inhibitor. nih.govoup.com This attack results in the elimination of AMP and the formation of a smaller, secondary adduct with a mass increase of only +54 Da. nih.govresearchgate.net Mutation of the K230 residue was shown to reduce the rate of this second event, confirming its role as the participating nucleophile. nih.govoup.com This secondary reaction is not observed with AMP-acrylamide, likely due to the greater stability of the phosphoramidate (B1195095) bond that would be formed. oup.com

The reactivity of the acrylate group is profoundly influenced by the unique microenvironment of the engineered protein's active site. nih.gov The high rate of modification of ES proteins by this compound is a direct result of the precise orientation of the nucleophilic cysteine and the electrophilic acrylate within the nucleotide-binding site. oup.comresearchgate.net This proximity effect, where the effective concentration of the reactants is dramatically increased, is a key feature of the inhibitor's design. nih.gov

The local microenvironment affects the nucleophilicity of the key residues. For a cysteine or lysine residue to act as an effective nucleophile, its side chain must be in a deprotonated state (thiolate or neutral amine). The specific pKa of an amino acid side chain is highly sensitive to its local environment, including nearby charged or hydrophobic residues. nih.govmdpi.com The architecture of the DEAD-box active site creates an environment that favors the reactivity of the engineered cysteine. oup.com The reaction is highly chemoselective for the intended cysteine, even in a cellular lysate containing thousands of other proteins and endogenous cysteines. researchgate.net This selectivity arises because the non-covalent binding of the AMP moiety is a prerequisite; only a cysteine located within that specific binding pocket will be positioned to react. nih.govoup.com The hydrophobic and electrostatic character of the binding pocket can further influence the kinetics of the reaction by affecting substrate binding and the stability of the transition state. rsc.orgnih.gov

Computational and Theoretical Studies on Amp Acrylate Protein Interactions

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of AMP-acrylate, docking simulations are instrumental in predicting how it fits into the binding site of a target protein.

Automated docking algorithms are the engines of molecular docking. They explore the vast conformational space of the ligand (this compound) and the protein's binding site to identify the most favorable binding poses. These algorithms can be broadly categorized into those that treat the ligand as flexible while keeping the protein rigid, and those that allow for some degree of flexibility in the protein side chains within the binding pocket.

Once potential binding poses are generated, a scoring function is used to rank them. Scoring functions are mathematical models that estimate the binding affinity between the ligand and the protein for a given pose. They take into account various physicochemical principles such as electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. The goal is to have the highest-ranked pose be the one that most closely resembles the experimental binding mode.

Table 1: Examples of Docking Algorithms and Scoring Functions

Docking Algorithm Scoring Function Type Key Principles
AutoDock Empirical A combination of pre-calculated potentials for different atom types, including terms for van der Waals, hydrogen bonding, electrostatics, and desolvation energy.
Glide Empirical Uses a hierarchical series of filters to search for possible ligand positions and orientations. The scoring function is a modified and extended version of the ChemScore function, which includes terms for ligand-receptor interaction energies.

In studies involving nucleotide-acrylates, such as this compound, which has been investigated as a covalent inhibitor of DEAD-box proteins, docking simulations can be crucial for understanding the initial non-covalent binding event that precedes the covalent bond formation oup.com. The scoring function would be essential in identifying poses where the acrylate (B77674) moiety is favorably positioned to react with a nucleophilic residue, such as a cysteine, in the protein's active site oup.com.

A limitation of traditional docking methods is the treatment of the protein as a rigid entity. In reality, proteins are dynamic and can adopt multiple conformations. Ensemble docking addresses this by docking the ligand against a collection, or "ensemble," of different protein structures unipd.itschrodinger.com. These structures can be derived from experimental methods like X-ray crystallography or NMR spectroscopy, or they can be generated from molecular dynamics simulations nih.gov.

By using an ensemble of protein conformations, this method can account for the induced fit phenomenon, where the protein structure changes upon ligand binding schrodinger.com. For a molecule like this compound, this is particularly important as the target protein might need to undergo conformational changes to accommodate the ligand in its binding site, especially in the moments leading up to a potential covalent reaction. The results from ensemble docking can provide a more realistic and accurate prediction of the binding mode compared to single rigid-receptor docking nih.gov.

Table 2: Illustrative Data from an Ensemble Docking Experiment

Protein Conformation Docking Score (kcal/mol) Key Interacting Residues
Conformation 1 (from MD snapshot 10ns) -8.5 Lys12, Arg45, Asp98
Conformation 2 (from MD snapshot 25ns) -9.2 Arg45, Phe100, Tyr150

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Automated Docking Algorithms and Scoring Functions

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system at the atomic level. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the time evolution of the system and understand the physical basis of the structure and function of biomolecules researchgate.net.

Once a promising binding pose of this compound in a protein is identified through docking, MD simulations can be used to assess the stability of this complex over time. By simulating the complex in a realistic environment (e.g., in water with ions at a physiological temperature and pressure), researchers can monitor key metrics such as the root-mean-square deviation (RMSD) of the ligand from its initial docked pose. A stable binding is often indicated by a low and stable RMSD value over the course of the simulation.

Furthermore, MD simulations can provide insights into the lifetime of the ligand-protein complex by observing whether the ligand remains bound or dissociates from the binding site during the simulation. This is particularly useful for understanding the residence time of non-covalent inhibitors.

MD simulations are not only useful for assessing the stability of a bound complex but also for exploring the entire binding process. Through advanced simulation techniques like steered MD or umbrella sampling, it is possible to simulate the process of this compound entering the binding site of a protein. This can reveal the key intermediate states and the energetic barriers along the binding pathway.

These simulations can also capture important conformational transitions in the protein that are induced by the binding of this compound. For instance, the binding of the AMP moiety might cause a loop region in the protein to close over the binding site, a dynamic event that can be visualized and analyzed with MD simulations.

Predicting the binding affinity of a ligand to a protein is a central goal in drug discovery and molecular biology. Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous computational methods based on statistical mechanics that can calculate the relative binding free energy between two ligands, or the absolute binding free energy of a single ligand ambermd.orgx-mol.netyoutube.comqsimulate.comnih.gov.

These methods involve creating a non-physical, or "alchemical," pathway that transforms one molecule into another (e.g., mutating one ligand into a related one) both in solution and when bound to the protein youtube.com. By simulating a series of intermediate states along this pathway, the free energy difference between the two end states can be calculated.

Table 3: Illustrative FEP Calculation for a Hypothetical this compound Analog

Transformation ΔG in Solvent (kcal/mol) ΔG in Protein (kcal/mol) ΔΔG binding (kcal/mol)

This table is for illustrative purposes and does not represent actual experimental data for this compound.

A negative ΔΔG binding value would suggest that the analog has a higher binding affinity than the original this compound. These methods are computationally expensive but are considered the gold standard for accurate binding affinity prediction. They are invaluable for guiding the optimization of lead compounds by predicting which chemical modifications are likely to improve binding potency.

Exploration of Binding Pathways and Conformational Transitions

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of this compound and its reactive potential. These methods model the behavior of electrons within the molecule, offering profound insights into its structure and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. In the context of this compound, DFT calculations can reveal key electronic properties that govern its interaction with protein targets.

Theoretical studies on the adenosine (B11128) monophosphate (AMP) moiety have been conducted to understand its structure and energetic properties. Using methods like DFT with the B3LYP functional and a 6-31+G* basis set, researchers can determine the optimized geometry and hydration energies of AMP. rsc.org These calculations show that the molecule's conformation is influenced by interactions with surrounding water molecules, which is critical for its behavior in a biological environment. rsc.org

For the acrylate portion, DFT studies on related acrylate compounds provide insight into the electrophilicity of the β-carbon, which is the site of Michael addition. chemrxiv.org The electron-withdrawing nature of the carbonyl group in the acrylate moiety renders the β-carbon susceptible to nucleophilic attack. researchgate.net DFT calculations can quantify the partial charges on the atoms of the acrylate group, highlighting the electrophilic character of the β-carbon.

A comprehensive DFT analysis of the entire this compound molecule would involve calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can indicate the most likely sites for chemical reactions. For this compound, the LUMO is expected to be localized on the acrylate moiety, specifically at the β-carbon, confirming its electrophilic nature.

Table 1: Calculated Electronic Properties of Acrylate Analogs from DFT Studies This table is a representative example based on findings for related acrylate molecules, as specific DFT data for this compound is not extensively published. The values illustrate the types of data obtained from such analyses.

PropertyMethyl AcrylateEthyl Acrylate
HOMO Energy (eV)-7.5-7.3
LUMO Energy (eV)-0.8-0.7
HOMO-LUMO Gap (eV)6.76.6
Partial Charge on β-carbon (e)+0.15+0.16

The covalent inhibition of proteins by this compound occurs via a Michael addition reaction, where a nucleophilic residue from the protein, typically a cysteine, attacks the electrophilic β-carbon of the acrylate moiety. researchgate.net Mapping the reaction coordinate for this process provides a detailed understanding of the energy landscape of the reaction, including the identification of transition states and intermediates.

The reaction begins with the deprotonation of the cysteine residue to form a more nucleophilic thiolate anion. This thiolate then attacks the β-carbon of the acrylate group. researchgate.netmdpi.com This nucleophilic attack is the key bond-forming step. The reaction proceeds through a transition state where the new carbon-sulfur bond is partially formed. Following the transition state, an enolate intermediate is formed, which is then protonated by a nearby proton donor (such as a water molecule or a protein residue) to yield the final covalent adduct. mdpi.com

Computational studies, often employing DFT, can be used to calculate the energy profile along the reaction coordinate. This involves determining the structures and energies of the reactants, transition state, and products. The activation energy, which is the energy difference between the reactants and the transition state, is a key parameter that determines the rate of the reaction. Studies on similar Michael addition reactions have shown that the activation barriers can be significantly influenced by the surrounding environment, such as the presence of catalytic residues in an enzyme's active site that can stabilize the transition state. nih.gov

To accurately model the Michael addition of this compound within the complex environment of a protein's active site, hybrid QM/MM methods are employed. nih.gov In this approach, the region of the system where the chemical reaction occurs (the this compound molecule and the reacting cysteine residue) is treated with a high-level quantum mechanics (QM) method, such as DFT. The remainder of the protein and the surrounding solvent are treated with a more computationally efficient molecular mechanics (MM) force field. nih.gov

This dual-level approach allows for a detailed and accurate description of the bond-breaking and bond-forming events of the reaction, while still accounting for the influence of the entire protein environment on the reaction energetics. biorxiv.orgmdpi.com QM/MM simulations can be used to calculate the free energy profile of the reaction in the enzyme, providing a more realistic picture of the reaction kinetics than calculations performed in the gas phase or with simple solvent models. chemrxiv.org

These simulations have been successfully used to study the covalent inhibition of various enzymes and can provide valuable insights into the mechanism of action of this compound. nih.gov For example, they can reveal how specific amino acid residues in the active site contribute to catalysis by stabilizing the transition state or by acting as proton donors/acceptors. biorxiv.org

Reaction Coordinate Mapping for Acrylate Michael Addition

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs

Cheminformatics and QSAR modeling are powerful computational tools for the rational design of new and improved inhibitors based on the this compound scaffold. These methods aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR studies on adenosine analogs have demonstrated the potential of this approach to develop predictive models for inhibitory efficacy. nih.govnih.gov In a typical QSAR study, a set of this compound analogs with known inhibitory activities against a specific protein target would be used. For each analog, a variety of molecular descriptors are calculated. These descriptors can be quantum chemical, such as HOMO/LUMO energies and partial charges from DFT calculations, or they can be structural, such as molecular weight, logP, and various topological indices. nih.gov

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates a subset of these descriptors with the observed inhibitory activity. A robust QSAR model can then be used to predict the activity of new, untested this compound analogs, thereby guiding the synthesis of more potent inhibitors. crpsonline.com

For example, a QSAR study on adenosine analogs as inhibitors of glyceraldehyde-3-phosphate dehydrogenase identified key quantum-chemical and structural descriptors that were correlated with inhibitory activity. nih.gov The resulting models were able to accurately predict the biological activity of other compounds in the same class. nih.gov

Table 2: Representative Descriptors Used in QSAR Models for Adenosine Analogs

Descriptor TypeExample DescriptorPotential Relevance to this compound Activity
ElectronicHOMO EnergyRelates to the molecule's ability to donate electrons.
ElectronicLUMO EnergyRelates to the molecule's ability to accept electrons (electrophilicity).
StericMolecular VolumeInfluences how the molecule fits into the binding site.
HydrophobicLogPAffects membrane permeability and hydrophobic interactions with the protein.
TopologicalWiener IndexDescribes molecular branching and size.

Pharmacophore modeling is another powerful cheminformatics technique used in drug discovery. A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. nih.gov

A pharmacophore model for this compound inhibitors can be developed based on the known structure of the this compound-protein complex or from a set of active analogs. This model can then be used to search large databases of chemical compounds in a process called virtual screening. acs.orgfrontiersin.org The goal of virtual screening is to identify novel molecules that match the pharmacophore model and are therefore likely to be active inhibitors. researchgate.netmdpi.com

This approach has been successfully used to identify novel inhibitors for a wide range of protein targets, including ATPases. lifechemicals.com For this compound, a pharmacophore model would likely include features corresponding to the adenine (B156593) ring, the ribose sugar, the phosphate (B84403) group, and the reactive acrylate moiety. By searching for compounds that possess these features in the correct spatial arrangement, researchers can discover new chemical scaffolds that could serve as starting points for the development of novel covalent inhibitors. biorxiv.orgrsc.org

Advanced Methodological Approaches for Investigating Amp Acrylate Function

Biophysical Techniques for Ligand-Target Interaction Characterization

A suite of biophysical tools is available to dissect the intricate details of how AMP-acrylate engages with its protein targets. These techniques offer quantitative data on binding affinity, kinetics, and the resulting impact on protein stability.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event. tainstruments.comjaptamers.co.uk By titrating this compound into a solution containing the target protein, ITC can determine the complete thermodynamic profile of the interaction in a single experiment. japtamers.co.ukresearchgate.net This includes the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the binding reaction. tainstruments.comjaptamers.co.uk

The principle of ITC involves a highly sensitive calorimeter that measures the minute heat absorbed or released as the ligand and protein interact. tainstruments.com This direct measurement of heat allows for a label-free analysis in solution, providing a true representation of the binding event without the potential artifacts from modifying the interacting molecules. japtamers.co.uk For high-affinity interactions, where direct titration might be challenging, displacement ITC can be employed. This method involves pre-mixing the protein with a weaker, competitive ligand and then titrating with the high-affinity ligand, like this compound, to determine its binding thermodynamics indirectly. researchgate.net

Table 1: Representative Thermodynamic Data from ITC Analysis

Parameter Description Typical Value Range
Kd (Dissociation Constant) A measure of binding affinity; lower values indicate stronger binding. nM to µM
n (Stoichiometry) The molar ratio of ligand to protein in the complex. 0.5 - 2.0
ΔH (Enthalpy Change) The heat absorbed or released upon binding, indicating the contribution of hydrogen bonds and van der Waals interactions. Favorable (negative) or unfavorable (positive)

| ΔS (Entropy Change) | The change in disorder of the system upon binding, reflecting changes in conformational freedom and solvent reorganization. | Favorable (positive) or unfavorable (negative) |

This table presents a generalized view of the data obtainable from ITC experiments. Actual values are specific to the protein-ligand system under investigation.

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are label-free optical techniques that provide real-time data on the kinetics of molecular interactions. adaptyvbio.comnih.gov These methods are invaluable for determining the association (kon) and dissociation (koff) rate constants of this compound binding to its target protein, in addition to the equilibrium dissociation constant (Kd). adaptyvbio.comscholaris.ca

In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound flows over the surface. nih.govcreative-biostructure.com Binding events cause a change in the refractive index at the sensor surface, which is detected in real-time. nih.govcreative-biostructure.com BLI operates on a similar principle but measures changes in the interference pattern of light reflected from the biosensor tip. adaptyvbio.comprofacgen.com

A key advantage of these techniques is their ability to provide detailed kinetic information, which is crucial for understanding the dynamic nature of the protein-ligand interaction. mdpi.comcytivalifesciences.com For instance, a compound might have a strong affinity due to a very fast on-rate or a very slow off-rate, and this distinction can have significant implications for its biological activity.

Table 2: Kinetic Parameters from SPR/BLI Analysis

Parameter Description
kon (Association Rate Constant) The rate at which the ligand binds to the target.
koff (Dissociation Rate Constant) The rate at which the ligand-target complex dissociates.

| Kd (Equilibrium Dissociation Constant) | The ratio of koff/kon, representing the affinity of the interaction. |

This table outlines the primary kinetic data generated by SPR and BLI experiments.

Differential Scanning Fluorimetry (DSF), also known as the Thermal Shift Assay, is a high-throughput method used to assess the effect of ligand binding on protein thermal stability. biotium.comhuji.ac.il The technique relies on the use of a fluorescent dye that preferentially binds to the hydrophobic regions of a protein, which become exposed as the protein unfolds upon heating. biotium.comhuji.ac.il

When this compound binds to its target protein, it can stabilize the protein's structure, leading to an increase in its melting temperature (Tm). researchgate.net This shift in Tm is a direct indicator of a binding event and the extent of the shift can be related to the affinity of the interaction. huji.ac.il DSF is particularly useful for screening compound libraries and for optimizing buffer conditions for protein purification and storage. huji.ac.il Research has shown that this compound can stabilize engineered DEAD-box proteins, confirming a specific interaction. researchgate.net

Table 3: Illustrative DSF Data for Protein-AMP-acrylate Interaction

Condition Melting Temperature (Tm) ΔTm (Compared to Protein Alone)
Protein Alone 45°C -
Protein + this compound (10 µM) 50°C +5°C

This table provides a hypothetical example of DSF results, demonstrating the stabilization effect of this compound on a target protein.

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) for Binding Kinetics

Structural Biology Techniques for High-Resolution Complex Elucidation

To fully comprehend the inhibitory mechanism of this compound, it is essential to visualize its interaction with the target protein at an atomic level. Structural biology techniques like X-ray crystallography and cryo-electron microscopy provide the high-resolution data needed for this purpose.

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution. glycoforum.gr.jp The process involves crystallizing the protein-ligand complex and then diffracting X-rays off the crystal. glycoforum.gr.jp The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined.

For this compound, co-crystallization with a DEAD-box protein can reveal the precise binding mode, including the specific amino acid residues involved in the interaction and the conformation of the bound inhibitor. researchgate.net For example, a crystal structure of DDX3 bound to AMP-acrylamide, a derivative of this compound, has been solved, showing a covalent bond to an engineered cysteine residue within the ATP-binding site. researchgate.net This level of detail is invaluable for structure-based drug design and for understanding the molecular basis of inhibition.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large and dynamic protein complexes that are often difficult to crystallize. bms.comnih.govucl.ac.uk The method involves flash-freezing the sample in a thin layer of vitreous ice and then imaging the individual particles with an electron microscope. bms.comelifesciences.org Computational methods are then used to reconstruct a 3D model from thousands of 2D images. bms.com

X-ray Crystallography of DEAD-box Protein-AMP-acrylate Co-crystals

Proteomic and Metabolomic Investigations of Cellular Responses

The study of covalent chemical probes like adenosine (B11128) monophosphate-acrylate (this compound) necessitates a multi-omics approach to fully understand their interactions and effects within a complex biological system. This compound, which combines the adenosine monophosphate (AMP) scaffold with a cysteine-reactive acrylate (B77674) warhead, is designed as a highly specific tool for interrogating nucleotide-binding proteins. nih.gov Methodologies rooted in proteomics and metabolomics are critical for confirming its intended targets, identifying any off-target interactions, and mapping the downstream consequences of target engagement.

Affinity Proteomics for Comprehensive Target Deconvolution

Affinity proteomics is a powerful strategy to identify the full spectrum of proteins that physically interact with a small molecule probe. For a covalent probe like this compound, this method can be adapted to isolate and identify proteins that have been irreversibly modified. The core principle involves using a modified version of the probe that carries an affinity tag, such as biotin (B1667282), or a bioorthogonal handle, like an alkyne or azide (B81097) group, which allows for subsequent attachment of a tag via click chemistry. rsc.orgevotec.com

The typical workflow involves several key steps:

Probe Synthesis: An analogue of this compound is synthesized to include a terminal alkyne or a biotin tag, often attached via a linker arm to minimize steric hindrance.

Cellular/Lysate Labeling: The tagged probe is incubated with intact cells or cell lysates. The AMP moiety directs the probe to the nucleotide-binding pockets of target proteins, and the acrylate group forms a covalent bond with a suitably positioned nucleophilic residue, such as an engineered cysteine. nih.govresearchgate.net

Affinity Purification: If a biotinylated probe is used, the protein-probe complexes can be captured directly from the lysate using streptavidin-coated beads. If an alkyne-tagged probe is used, a biotin-azide tag is "clicked" on, and the complexes are then enriched. evotec.com

Mass Spectrometry Analysis: The enriched proteins are digested, typically with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins. nih.gov

By comparing results from the active probe with a negative control (e.g., a probe lacking the reactive acrylate warhead), researchers can compile a list of specific protein targets. This approach was successfully used to identify the targets of other nucleotide-based probes and covalent inhibitors. nih.gov For this compound, which was designed to target engineered electrophile-sensitive (ES) DEAD-box helicases, this method would confirm binding to the intended target (e.g., DDX3ES) and assess its selectivity against the wild-type protein and other ATP-binding proteins in the proteome. nih.govsemanticscholar.org

Protein TargetGene NameFunctionRationale for Interaction
DDX3 (Engineered S228C Mutant)DDX3XATP-dependent RNA helicasePrimary intended target with engineered cysteine. nih.gov
eIF4A (Engineered Mutant)EIF4A1ATP-dependent RNA helicaseKnown ES DEAD-box protein target. researchgate.net
Adenylate KinaseAK1/AK2AMP + ATP ↔ 2 ADPPotential off-target due to AMP binding pocket.
AMP-activated protein kinase (AMPK)PRKAA1Energy sensor, kinasePotential off-target due to AMP binding/regulatory sites. springermedizin.de

Chemical Proteomics for Mapping Covalent Modifications

While affinity proteomics identifies which proteins are targeted, chemical proteomics can pinpoint the exact site of covalent modification. This is crucial for validating the mechanism of action and understanding how the probe affects protein function. The acrylate group of this compound is a Michael acceptor designed to react with nucleophilic amino acid side chains, particularly the thiol group of cysteine. nih.govscimea.cn

The methodology, often called activity-based protein profiling (ABPP), typically proceeds without an affinity tag on the primary probe. rsc.org

Proteome Labeling: Cell lysates are treated with this compound.

Protein Digestion: The entire proteome is denatured, reduced, alkylated (to block non-modified cysteines), and digested into peptides.

LC-MS/MS Analysis: The complex peptide mixture is analyzed by mass spectrometry. Peptides that have been modified by this compound will exhibit a specific mass shift corresponding to the molecular weight of the bound probe.

Data Analysis: Specialized software identifies peptides with this mass shift. Subsequent MS/MS fragmentation of the modified peptide allows for the precise localization of the modification to a specific amino acid residue.

This technique would confirm that this compound covalently binds to the engineered cysteine in its intended ES-mutant targets. nih.govresearchgate.net Furthermore, it provides a global profile of all modified cysteines, offering a stringent measure of the probe's selectivity. Studies with this compound have shown that it does not lead to a global decrease in the labeling of endogenous cysteines in yeast lysates, indicating high specificity for its intended targets. researchgate.net

ProteinIdentified Peptide SequenceModified ResidueMass Shift (Da)
DDX3ESIGTGSGK(C)SLFATLPPIIERCys-228+411.04
Dbp2ESVGTGSGK(C)SLFGNTLTIIDECys-161+411.04
Hypothetical Off-Target Protein XAF(C)LLGEYVRCys-105+411.04

Untargeted Metabolomics for Pathway Perturbation Analysis

Inhibition of a key protein's function by a covalent probe like this compound can cause significant ripples through interconnected metabolic pathways. Untargeted metabolomics provides a global snapshot of these changes by measuring the relative abundance of hundreds to thousands of small-molecule metabolites in a biological sample. plos.org This approach is invaluable for uncovering the functional consequences of target engagement and identifying unanticipated effects. frontiersin.org

The experimental design involves comparing the metabolic profiles of cells under different conditions:

Sample Collection: Cells are cultured and treated with either this compound or a vehicle control. At a specified time point, metabolic activity is quenched, and metabolites are extracted.

Metabolite Analysis: The extracts are analyzed using high-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). This generates a profile of all detectable metabolites.

Data Processing and Statistical Analysis: The resulting data is processed to identify and align metabolic features. Statistical analysis (e.g., t-tests, volcano plots) is used to pinpoint metabolites that show significant changes in abundance between the treated and control groups. acs.org

Pathway Analysis: The significantly altered metabolites are mapped onto known metabolic pathways to reveal which cellular processes are most perturbed by the probe.

For this compound, which targets ATP-dependent helicases involved in RNA processing, untargeted metabolomics could reveal downstream effects on pathways reliant on protein translation, such as nucleotide metabolism, glycolysis, and the pentose (B10789219) phosphate (B84403) pathway. nih.govplos.org For example, inhibiting a helicase crucial for ribosome biogenesis could lead to broad changes in energy and nucleotide pools. researchgate.net

MetabolitePathwayObserved ChangePotential Interpretation
ATPEnergy Metabolism, Nucleotide Synthesis▼ DecreaseReduced helicase activity leads to lower energy demand or impaired synthesis.
Glycerol-3-phosphateGlycolysis/Glycerolipid Metabolism▲ IncreasePerturbation of central carbon metabolism.
SpermidinePolyamine Metabolism▼ DecreaseDownstream effect of altered translation of key enzymes like ornithine decarboxylase. plos.org
UDP-glucoseGlycogen/Nucleotide Sugar Metabolism▲ IncreaseShifts in carbohydrate utilization due to altered cellular state.

Broader Academic Implications and Future Research Directions

AMP-acrylate as a Chemical Probe for Dissecting DEAD-box Protein Biology

This compound functions as a rapid and specific inhibitor of electrophile-sensitive (ES) DEAD-box proteins, demonstrating high selectivity over their wild-type counterparts. This selectivity is attributed to covalent complementarity, where the acrylate (B77674) moiety reacts with an engineered cysteine residue in the P-loop of the ES DEAD-box protein oup.comnih.govoup.com. This targeted covalent modification allows researchers to specifically inhibit the activity of these modified proteins, providing a powerful means to probe their biological functions escholarship.orgnih.govresearchgate.net.

Studies have shown that this compound specifically inhibits the RNA duplex unwinding activity of ES DEAD-box proteins like DDX3 and Dbp2, while having no appreciable effect on their wild-type forms oup.comoup.comresearchgate.net. This inhibition is dose-dependent, occurring at low micromolar concentrations and even at equimolar ratios of probe to enzyme oup.comoup.comresearchgate.net. The covalent binding of this compound to the engineered cysteine in the P-loop appears to disrupt the protein's conformation necessary for full activity, even while maintaining some normal nucleotide-protein interactions oup.comoup.com.

The ability of this compound to modify ES DEAD-box proteins in cell-free systems highlights its potential utility in studying processes such as spliceosomal assembly and function, ribosome biogenesis, and translation, where DEAD-box proteins play crucial roles oup.comresearchgate.net. The rapid kinetics of binding and inhibition also help mitigate potential off-target effects oup.comresearchgate.net.

Development of this compound as a Foundation for New Chemical Biology Tools

The strategy employed in developing this compound, which combines an AMP scaffold with a reactive electrophilic group to target an engineered nucleophilic residue, serves as a foundational concept for creating new chemical biology tools. This approach, known as chemical genetics or covalent complementarity, allows for the rapid and selective modulation of protein function escholarship.orgnih.govresearchgate.net.

By modifying the nucleotide analog scaffold or the electrophilic group, researchers could potentially develop a range of tools targeting other nucleotide-binding proteins or different classes of enzymes with engineered or even native nucleophilic residues. The success with this compound suggests that designing probes that leverage specific interactions within a protein's active site, coupled with a targeted covalent modification, is a viable strategy for developing highly specific inhibitors and probes oup.comnih.govoup.com. Future work could involve exploring different electrophilic warheads or alternative nucleotide scaffolds to expand the scope of this approach.

Strategies for Enhancing Selectivity and Expanding Target Scope of Acrylate-Based Inhibitors

While this compound demonstrates high selectivity for ES DEAD-box proteins over their wild-type counterparts, enhancing selectivity and expanding the target scope of acrylate-based inhibitors are critical for broader applications. The inherent reactivity of acrylate groups with nucleophiles, particularly cysteine, can lead to off-target modifications.

Strategies to enhance selectivity could involve fine-tuning the structure of the acrylate conjugate to favor reaction with a specific residue in a particular protein context. This might include optimizing the linker between the nucleotide analog and the acrylate, or incorporating additional chemical features that promote favorable interactions with the target protein while disfavoring interactions with off-targets. Understanding the structural dynamics and microenvironment of the target residue is crucial for such design efforts oup.comoup.com.

Expanding the target scope could involve designing acrylate-based probes that target other amino acid residues (e.g., lysine (B10760008), histidine) under specific conditions, or developing strategies to deliver the probe more specifically to certain cell types or organelles. The principles learned from the selective targeting of engineered cysteines by this compound can inform the design of probes for naturally occurring nucleophilic residues in other proteins nih.govoup.com.

Future Directions in the Synthesis of Bioactive Acrylate Compounds

The synthesis of bioactive acrylate compounds, such as this compound, presents opportunities for developing novel chemical entities with diverse biological activities. Future directions in this area could focus on developing more efficient and versatile synthetic routes to produce acrylate-containing molecules, particularly those based on complex scaffolds like nucleotides.

Exploring green chemistry approaches and novel catalytic methods for incorporating acrylate moieties could improve the sustainability and scalability of synthesis researchgate.net. Furthermore, the development of methods for synthesizing acrylate derivatives with varied properties, such as altered reactivity or improved cellular permeability, would be beneficial for creating a wider range of chemical probes and potential therapeutics nih.govresearchgate.net. The synthesis of this compound, involving the attachment of an acrylate group to the phosphate (B84403) of AMP, provides a specific example that can guide the development of synthetic strategies for similar nucleotide-electrophile conjugates oup.com.

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Effects

Integrating multi-omics data can provide a comprehensive, systems-level understanding of the cellular effects of inhibiting DEAD-box proteins with probes like this compound. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can gain insights into how specific protein inhibition impacts global gene expression, protein levels, metabolic pathways, and ultimately, cellular phenotype nih.govnih.govresearchgate.netbiorxiv.org.

For example, transcriptomics and proteomics could reveal which RNA and protein networks are perturbed upon inhibition of a specific DEAD-box protein by this compound. Metabolomics could identify downstream metabolic consequences. Integrating these datasets through bioinformatics and computational modeling can help to elucidate the complex regulatory networks in which DEAD-box proteins operate and how their dysfunction contributes to disease states researchgate.netmdpi.com. This integrated approach can provide a more complete picture than studying individual components in isolation, accelerating the understanding of complex biological processes and the impact of chemical interventions nih.govnih.govresearchgate.net.

Compound Information

Compound NamePubChem CID
This compoundNot readily available across reliable sources for the specific compound used in the context of DEAD-box proteins. Chemical Formula: C13H16N5O8P, Exact Mass: 401.07 molport.com. Described as Acrylic (((2R,3S,4R,5S)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphoric) anhydride (B1165640) molport.com.
Adenosine (B11128) Monophosphate (AMP)6025 nih.gov
Adenosine Triphosphate (ATP)5957 mdpi.com

Data Tables

Based on the search results, specific quantitative data on the inhibition of DEAD-box proteins by this compound can be presented in a table format.

Table 1: Inhibition of DEAD-box Protein Duplex Unwinding Activity by this compound

DEAD-box Protein VariantThis compound ConcentrationEffect on Duplex Unwinding ActivitySource
DDX3WT50 µM, 12.5 µMNo appreciable inhibition oup.comoup.comresearchgate.net
DDX3ES (S228C)50 µMSignificantly reduced oup.comoup.comresearchgate.net
DDX3ES (S228C)12.5 µMSignificantly reduced oup.comoup.comresearchgate.net
DDX3ES (S228C)Serial dilutions from 50 µMDose-dependent inhibition oup.comoup.comresearchgate.net
Dbp2WTNot specified in detailUnaffected oup.comresearchgate.net
Dbp2ES (S161C)Not specified in detailReduced oup.comresearchgate.net

Table 2: Effect of this compound on the Endpoint and Rate of RNA Duplex Unwinding by DDX3ES

DEAD-box Protein VariantThis compound PresenceEffect on Endpoint of Duplex UnwindingEffect on Rate (Initial Velocity) of Duplex UnwindingSource
DDX3ES (S228C)PresentReducedReduced oup.comoup.comresearchgate.net
DDX3WTAMP PresentLargely showed endpoint depressionNot specified as significantly reduced oup.comoup.comresearchgate.net

Q & A

Basic: What experimental approaches are recommended for characterizing the covalent binding kinetics of AMP-acrylate to engineered DEAD-box proteins?

Methodological Answer:

  • Kinetic assays : Use stopped-flow fluorimetry or time-resolved mass spectrometry to monitor the covalent adduct formation between this compound and the engineered cysteine residue in DEAD-box proteins (e.g., DDX3ES). Track the loss of free thiol groups using Ellman’s reagent or fluorescent probes like maleimide-conjugated dyes .
  • Concentration gradients : Perform titrations with equimolar to 10× molar excess of this compound to determine stoichiometry and reaction rates. Supplementary Figure S2A in referenced studies shows reactivity down to equimolar concentrations .
  • Control experiments : Compare reactivity with wild-type proteins and non-cysteine-containing mutants to confirm specificity.

Advanced: How can researchers resolve contradictions in mass spectrometry data showing transient +401 Da and stable +54 Da adducts during this compound reactions?

Methodological Answer:

  • Multi-timepoint analysis : Collect samples at intervals (e.g., 5 min, 1 hr, 24 hrs) to capture adduct evolution. The +401 Da adduct (initial covalent binding) transitions to +54 Da via acyl-phosphate intermediate formation, as observed in Supplementary Figures S2D–S2F .
  • Mechanistic validation : Use isotopic labeling (e.g., ¹⁸O-water) to trace phosphate hydrolysis pathways. Compare with AMP-acrylamide, which lacks the labile acyl-phosphate bond, to isolate reaction steps .
  • Structural modeling : Perform molecular dynamics simulations to predict nucleophilic attack sites (e.g., lysine residues like K230 in DDX3) that stabilize the +54 Da product .

Basic: What analytical techniques are essential for verifying the purity and stability of synthesized this compound derivatives?

Methodological Answer:

  • Chromatography : Use reversed-phase HPLC with UV detection (λ = 260 nm for adenine moiety) to assess purity. Monitor for degradation products under varying pH and temperature conditions.
  • Spectroscopy : Confirm structural integrity via ¹H/³¹P NMR to identify acrylate ester peaks and phosphodiester bonds. FT-IR can validate carbonyl stretching frequencies (~1700 cm⁻¹) .
  • Stability assays : Store derivatives in aqueous buffers (pH 7.4) and organic solvents (e.g., DMSO) for 72+ hours, with periodic LC-MS checks for hydrolysis byproducts .

Advanced: How can researchers design mutagenesis experiments to validate this compound’s specificity for engineered DEAD-box proteins?

Methodological Answer:

  • Targeted mutagenesis : Introduce cysteine residues at non-conserved positions (e.g., S161C in Dbp2) and compare labeling efficiency with wild-type proteins using gel-shift assays or Western blotting with anti-adenine antibodies .
  • Competitive inhibition : Co-incubate this compound with ATP analogs (e.g., ATPγS) to test reversibility. Wild-type DEAD-box proteins should show ATP-dependent inhibition, while engineered variants exhibit irreversible binding .
  • Cross-reactivity screens : Test against other ATP-binding proteins (e.g., RIG-I, v-Src) to rule off-target effects. This compound’s selectivity is demonstrated by <10% modification in non-DEAD-box proteins .

Basic: What statistical methods are suitable for analyzing dose-dependent inhibition data in this compound functional assays?

Methodological Answer:

  • Dose-response curves : Fit data to a sigmoidal model (e.g., Hill equation) using nonlinear regression to calculate IC₅₀ values. For DDX3ES, reported IC₅₀ ranges are 2–5 µM .
  • Error analysis : Use replicates (n ≥ 3) to calculate standard deviations and perform ANOVA for cross-condition comparisons (e.g., this compound vs. AMP-methacrylate).
  • Normalization : Express activity relative to solvent-only controls and ATP-saturated baselines to account for intrinsic ATPase variability .

Advanced: How can crystallography and cryo-EM elucidate conformational changes induced by this compound binding in DEAD-box proteins?

Methodological Answer:

  • X-ray crystallography : Co-crystallize DDX3ES with this compound under anaerobic conditions to prevent disulfide formation. Resolve structures to ≤2.0 Å resolution to visualize P-loop rearrangements (e.g., T226 displacement by 9.4 Å) and electrostatic interactions with phosphate groups .
  • Cryo-EM : Capture dynamic intermediates in solution by freezing grids at reaction timepoints (e.g., pre- and post-acylation). Use 3D classification to isolate distinct conformational states .
  • Validation : Overlay structures with apo and ATP-bound states to quantify helix/loop movements. Molecular docking can predict adduct stability .

Basic: What controls are critical when assessing this compound’s impact on cellular viability in in vitro models?

Methodological Answer:

  • Solvent controls : Use DMSO or ethanol at equivalent concentrations to this compound stocks (typically ≤0.1% v/v).
  • Rescue experiments : Add excess adenosine (1–5 mM) to compete for nucleotide-binding sites and reverse cytotoxicity.
  • Viability assays : Combine ATP-based luminescence (CellTiter-Glo) with apoptosis markers (Annexin V/PI) to distinguish specific DEAD-box inhibition from general toxicity .

Advanced: How can computational modeling predict off-target interactions of this compound derivatives?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to screen derivatives against human ATP-binding proteomes. Prioritize cysteine-rich domains (e.g., kinases, phosphatases) for experimental validation .
  • Machine learning : Train classifiers on known covalent inhibitors (e.g., ibrutinib) to rank this compound’s reactivity with non-DEAD-box proteins.
  • Pharmacophore mapping : Identify electrostatic and steric features (e.g., adenine ring, acrylate electrophilicity) driving specificity. Compare with non-reactive analogs (e.g., AMP-acrylamide) to refine models .

Basic: How should researchers address batch-to-batch variability in this compound synthesis for reproducible assays?

Methodological Answer:

  • Quality control : Implement LC-MS and ¹H NMR for every batch to confirm >95% purity. Track acrylate ester hydrolysis via peak integration .
  • Standardized protocols : Use inert atmospheres (argon/glovebox) during synthesis to prevent oxidation. Store lyophilized aliquots at −80°C with desiccants.
  • Inter-lab validation : Share samples with collaborating labs for cross-testing in ATPase inhibition assays .

Advanced: What strategies mitigate false positives in high-throughput screens using this compound-based probes?

Methodological Answer:

  • Counter-screens : Use orthogonal assays (e.g., thermal shift, SPR) to confirm binding. Exclude hits showing activity in cysteine-free mutant controls .
  • Redox buffers : Include DTT (1–5 mM) to quench nonspecific thiol reactions, preserving this compound’s specificity for engineered cysteines .
  • Data triage : Apply Z-score normalization and ROC curves to prioritize hits with dose-responsive behavior and low variability across replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.